![molecular formula C12H10N2O B14124376 6-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14124376.png)
6-Methoxypyrido[1,2-a]benzimidazole
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Overview
Description
6-Methoxypyrido[1,2-a]benzimidazole is a heterocyclic aromatic compound that features a fused structure combining a pyridine ring and a benzimidazole ring with a methoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrido[1,2-a]benzimidazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine in the presence of a methoxy group donor. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a catalyst like acetic acid or hydrochloric acid to facilitate the condensation .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an amine derivative .
Scientific Research Applications
6-Methoxypyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Methoxypyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Benzimidazole Derivatives: Compounds like benzimidazole itself and its various substituted forms are structurally related and have similar applications
Uniqueness
6-Methoxypyrido[1,2-a]benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methoxypyrido[1,2-a]benzimidazole, and how do yields compare across methods?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) or cyclocondensation. For example:
- Metal-free synthesis : Reacting 2-aminopyridines with cyclohexanones under aerobic conditions using molecular oxygen as an oxidant achieves yields of 65–80% .
- Microwave-mediated synthesis : Using guanidine hydrochloride (GuHCl) as an organocatalyst, aryl aldehydes and methyl ketones are condensed under solvent-free microwave irradiation, yielding 78–92% .
- LED-promoted synthesis : A spiky magnetic nanocatalyst under white LED light enables room-temperature synthesis of derivatives with 85–90% yield and >25:1 diastereomeric ratio .
Data Comparison : Traditional methods (e.g., Phillips’ 1928 protocols) yield ~55–60% , while modern green methods improve efficiency.
Q. How can structural characterization of this compound derivatives be validated?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign aromatic proton signals (e.g., δ 7.2–8.5 ppm for fused rings) and methoxy groups (δ 3.8–4.1 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁N₃O: m/z 226.09).
- X-ray crystallography : Resolve regioselectivity in halogenated derivatives (e.g., 8-bromo vs. 6-bromo isomers) .
Advanced Research Questions
Q. How does regioselectivity in halogenation reactions of this compound derivatives arise, and how can it be controlled?
- Methodological Answer : Regioselectivity is governed by frontier molecular orbital (FMO) interactions. For 9-chloro derivatives:
- Experimental : Halogenation with NBS/NCS in H₂SO₄ favors electrophilic attack at the 8th position (70–85% selectivity) due to higher electron density .
- Computational : Density Functional Theory (DFT) calculations show orbital control via HOMO localization at C7. Adjusting substituents (e.g., electron-donating groups) can shift selectivity .
Q. What strategies optimize green synthesis for this compound to reduce environmental impact?
- Methodological Answer :
- Catalyst design : Use recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂) under LED irradiation, achieving 5–7 recycles without yield drop .
- Solvent-free conditions : Microwave-assisted GuHCl catalysis eliminates solvents, reducing E-factor by 40% .
- Oxidant selection : Molecular oxygen replaces toxic oxidants (e.g., KMnO₄) in dehydrogenative aromatization .
Q. How do structural modifications impact the biological activity of pyrido[1,2-a]benzimidazole derivatives?
- Methodological Answer :
- Intraocular pressure (IOP) studies : Imidazo/pyrimido derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show 25–35% IOP reduction in rat models. Artificial Neural Network (ANN) models correlate activity with logP and H-bond acceptors .
- Anthelmintic activity : Derivatives with para-substituted aryl groups (e.g., 6d, 6k) exhibit 80–90% efficacy against Syphacia obvelata via tubulin inhibition .
Q. Data Contradictions and Resolution
Q. Why do reported yields for pyrido[1,2-a]benzimidazole synthesis vary significantly across studies?
- Analysis :
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-methoxypyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2O/c1-15-10-6-4-5-9-12(10)13-11-7-2-3-8-14(9)11/h2-8H,1H3 |
InChI Key |
OBEPAZFSJIRFFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C3N2C=CC=C3 |
Origin of Product |
United States |
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